1-(4-ethoxycyclohexyl)ethan-1-one, Mixture of diastereomers
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Overview
Description
1-(4-ethoxycyclohexyl)ethan-1-one, a mixture of diastereomers, is an organic compound with the molecular formula C10H18O2. This compound is characterized by the presence of an ethoxy group attached to a cyclohexyl ring, which is further connected to an ethanone moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxycyclohexyl)ethan-1-one typically involves the alkylation of cyclohexanone with ethyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl bromide. The resulting product is then purified using techniques such as distillation or recrystallization to obtain the desired mixture of diastereomers.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as chromatography may be employed to separate and purify the diastereomers.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethoxycyclohexyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or esters.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides (e.g., HCl, HBr) or other nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
1-(4-ethoxycyclohexyl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Similar compounds to 1-(4-ethoxycyclohexyl)ethan-1-one include other cyclohexyl ketones and their derivatives. These compounds may share similar structural features but differ in their functional groups or stereochemistry. The uniqueness of 1-(4-ethoxycyclohexyl)ethan-1-one lies in its specific combination of an ethoxy group and a cyclohexyl ring, which can influence its reactivity and applications.
Comparison with Similar Compounds
- Cyclohexyl methyl ketone
- 4-ethoxycyclohexanone
- 1-(4-methoxycyclohexyl)ethan-1-one
Properties
CAS No. |
2105781-45-9 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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